1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
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Overview
Description
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a unique structure combining a pyrrolidinone ring and an oxadiazole ring. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound can bind to viral proteins, preventing their replication .
Comparison with Similar Compounds
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one is unique due to its combined oxadiazole and pyrrolidinone rings. Similar compounds include:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied biological activities.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring exhibit different properties based on their substituents and ring modifications.
Other heterocyclic compounds: Compounds like imidazoles and triazoles also exhibit significant biological activities but differ in their ring structures and substituents.
Properties
IUPAC Name |
1-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-12-7-4-8-16(12)9-11-14-13(18-15-11)10-5-2-1-3-6-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJWRQQZWMLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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